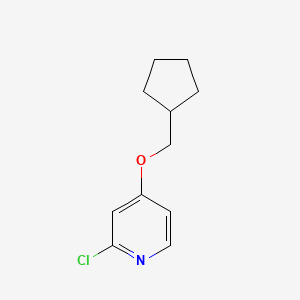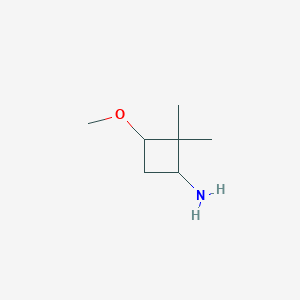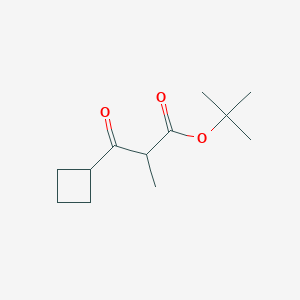![molecular formula C11H9NO2S B1444599 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid CAS No. 869973-63-7](/img/structure/B1444599.png)
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
Overview
Description
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a heterocyclic compound that features a benzothiazole ring fused to a cyclopropane carboxylic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to target cyclooxygenase (cox) enzymes .
Mode of Action
It is suggested that similar compounds inhibit the activity of cox enzymes , which are crucial for the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes by 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid potentially affects the arachidonic acid pathway . This can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Result of Action
The inhibition of cox enzymes and the subsequent decrease in prostaglandin production could potentially alleviate inflammation and pain .
Preparation Methods
The synthesis of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a benzothiazole derivative followed by carboxylation. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring and subsequent carboxylation .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and exhibit similar biological activities.
Cyclopropane carboxylic acids: These compounds contain the cyclopropane carboxylic acid moiety and are used in various chemical and biological applications.
The uniqueness of this compound lies in the combination of the benzothiazole ring and cyclopropane carboxylic acid moiety, which imparts distinct structural and functional properties.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)11(5-6-11)9-12-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHGOUREPPWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)


![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)


![2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide](/img/structure/B1444533.png)


